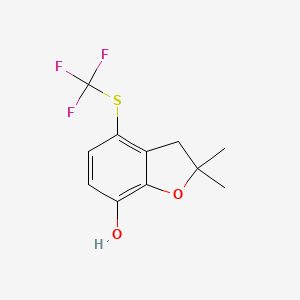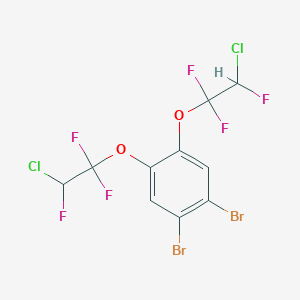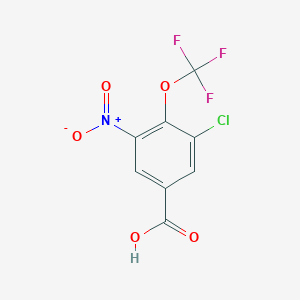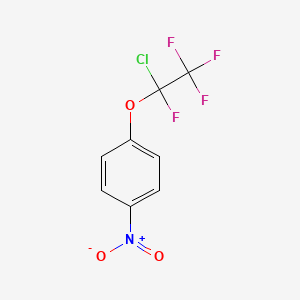
4-Chloro-3-nitro-5-(trifluoromethyl)benzene sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-nitro-5-(trifluoromethyl)benzene sulfonyl chloride is an organic compound with the molecular formula C7H3ClF3NO4S. This compound is known for its unique chemical properties and is widely used in various scientific research fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-3-nitro-5-(trifluoromethyl)benzene sulfonyl chloride typically involves multiple steps. One common method starts with the reaction of o-chloro benzo trifluoride with mixed acid to generate 2-Chloro-5-nitro trifluoromethyl benzene. This intermediate is then reduced to obtain 2-Chloro-5-amino trifluoromethyl benzene. The amino compound is converted into a diazo salt using sodium nitrite and hydrochloric acid in a polar solvent at low temperatures. This diazo salt reacts with sulfur dioxide and cuprous chloride in the polar solvent at low temperatures to produce the crude this compound, which is then purified by distillation and recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and safety. The use of advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
4-Chloro-3-nitro-5-(trifluoromethyl)benzene sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products include sulfonamides and sulfonate esters.
Reduction: The major product is 4-Chloro-3-amino-5-(trifluoromethyl)benzene sulfonyl chloride.
Oxidation: Products vary depending on the specific conditions but may include various oxidized derivatives of the aromatic ring.
科学研究应用
4-Chloro-3-nitro-5-(trifluoromethyl)benzene sulfonyl chloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: It is a key intermediate in the synthesis of various drugs, including those with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 4-Chloro-3-nitro-5-(trifluoromethyl)benzene sulfonyl chloride involves its ability to react with nucleophiles, such as amino acids in proteins, leading to the formation of stable sulfonamide bonds. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the nitro and chloro substituents.
4-Nitrobenzenesulfonyl chloride: Similar but does not have the trifluoromethyl group.
2-Chloro-5-nitrobenzenesulfonyl chloride: Similar but with different positions of the substituents
Uniqueness
4-Chloro-3-nitro-5-(trifluoromethyl)benzene sulfonyl chloride is unique due to the combination of its substituents, which impart distinct chemical reactivity and properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it particularly valuable in pharmaceutical and agrochemical research.
属性
IUPAC Name |
4-chloro-3-nitro-5-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO4S/c8-6-4(7(10,11)12)1-3(18(9,16)17)2-5(6)13(14)15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPJXALARPADQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
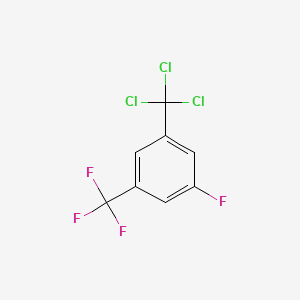
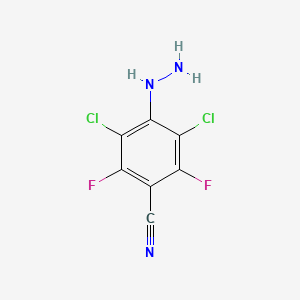
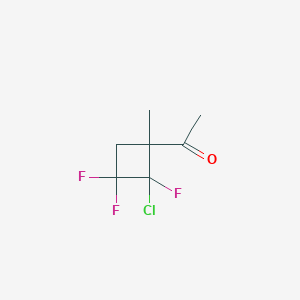
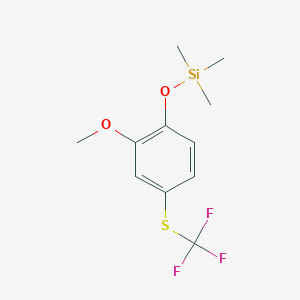
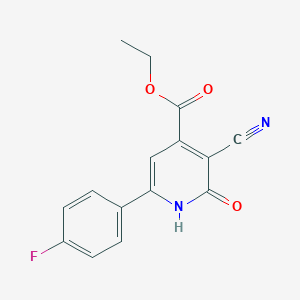
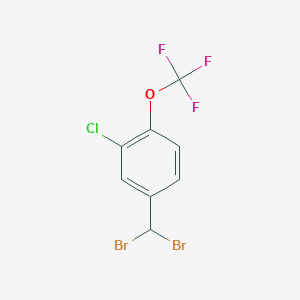
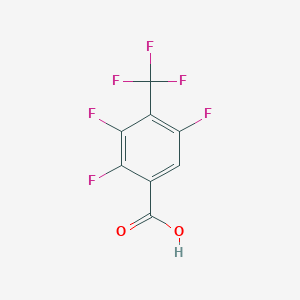
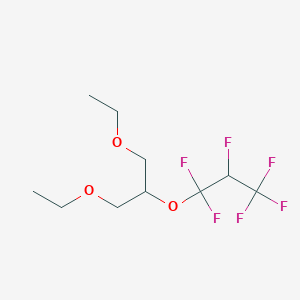

![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)
